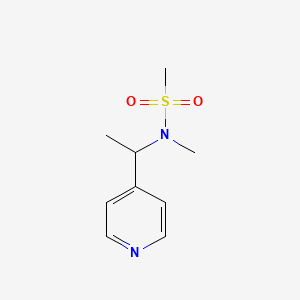
N-(2-methylpropyl)quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)quinoline-6-carboxamide is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is synthesized using a specific method and has been studied extensively for its mechanism of action and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)quinoline-6-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in memory and movement control.
Biochemical and Physiological Effects:
N-(2-methylpropyl)quinoline-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been found to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylpropyl)quinoline-6-carboxamide in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-methylpropyl)quinoline-6-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use as a tool for studying the role of neurotransmitters in the brain. Future studies could investigate its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to optimize the synthesis method for N-(2-methylpropyl)quinoline-6-carboxamide, with the goal of improving its solubility and purity.
Méthodes De Synthèse
N-(2-methylpropyl)quinoline-6-carboxamide is synthesized using a specific method that involves the reaction of 2-methylpropylamine with 6-chloroquinoline-3-carboxylic acid. The reaction is catalyzed by a base and occurs in an organic solvent. The resulting product is purified using column chromatography to obtain N-(2-methylpropyl)quinoline-6-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(2-methylpropyl)quinoline-6-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylpropyl)quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)9-16-14(17)12-5-6-13-11(8-12)4-3-7-15-13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXDRJNCQDLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)quinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)


![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
